Product packaging for Fenproporex, (+)-(Cat. No.:CAS No. 37577-21-2)

Fenproporex, (+)-

Cat. No.: B12728258
CAS No.: 37577-21-2
M. Wt: 188.27 g/mol
InChI Key: IQUFSXIQAFPIMR-NSHDSACASA-N
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Description

Historical Context of Synthesis and Development

Fenproporex was developed in the 1960s and synthesized from amphetamine in 1965. wikipedia.orghmdb.cascielo.brredalyc.orgresearchgate.net The primary goal behind its creation was to enhance the anorectic (appetite-suppressing) effects typically associated with amphetamine while diminishing its psychostimulant properties. scielo.br Initially, it was purported that the N-2-cyanoethyl substituent on the amphetamine structure would be resistant to cleavage, leading to the claim that fenproporex lacked the stimulant effects of its parent compound. nih.govpharmacompass.comdrugbank.com This led to its recommendation as a potential treatment for obesity, even for patients with cardiovascular disease. nih.govpharmacompass.comnih.gov A United States patent for the compound was assigned in 1969 to Manufactures J.R. Bottu in France. drugbank.com However, subsequent research demonstrated that this initial belief was incorrect, as the compound is readily metabolized into amphetamine in the body. redalyc.orgnih.govpharmacompass.comnih.gov

Chemical Classification and Structural Relationship to Amphetamine-Type Stimulants

Fenproporex is classified as a stimulant drug belonging to the phenethylamine (B48288) and amphetamine chemical classes. wikipedia.orghmdb.ca Its chemical structure is closely related to amphetamine, and it is specifically known as N-2-cyanoethylamphetamine. wikipedia.orgnih.govpharmacompass.comdrugbank.com The systematic IUPAC name for fenproporex is 3-(1-phenylpropan-2-ylamino)propanenitrile. wikipedia.orgnih.gov

Structurally, it is considered a substituted amphetamine and is a member of the amphetamines group. nih.govwikipedia.org The core of its structure is the beta-phenethylamine nucleus, which is characteristic of many sympathomimetic amines. scielo.br The key difference between fenproporex and amphetamine is the addition of a cyanoethyl group to the nitrogen atom of the amphetamine molecule. nih.govpharmacompass.com This structural modification makes fenproporex a prodrug, as it is metabolically converted to amphetamine. wikipedia.orgnih.gov

Table 1: Chemical and Physical Properties of Fenproporex

Property Value
Molecular Formula C12H16N2
Molar Mass 188.274 g·mol−1
IUPAC Name 3-(1-phenylpropan-2-ylamino)propanenitrile
CAS Number 16397-28-7

Rationale for Continued Academic Investigation of (+)-Fenproporex

The primary driver for continued academic investigation of fenproporex is its function as a prodrug to amphetamine. nih.govresearchgate.net Research has shown that a significant portion, between 30% and 80%, of an administered dose of fenproporex is rapidly converted into amphetamine within the body. wikipedia.orgnih.govdrugbank.comresearchgate.net This metabolic conversion is a critical area of study for several reasons.

In the field of forensic toxicology and drug testing, the use of fenproporex can lead to a positive urine test for amphetamine. nih.govnih.gov This complicates the interpretation of drug screening results, making it necessary to differentiate between the use of illicit amphetamine and the use of fenproporex. nih.govnih.gov Consequently, much research has focused on developing analytical methods to detect the parent compound, fenproporex, alongside its metabolite, amphetamine, in various biological samples, including urine, oral fluid, and even bone marrow. nih.govresearchgate.netrsc.org Studies have shown that while amphetamine can be detected for several days post-administration, the parent drug is detectable for a shorter period. nih.gov However, research indicates that in samples with amphetamine concentrations at or above 500 ng/mL, the parent compound fenproporex is also likely to be detectable. nih.govnih.govoup.com

Pharmacokinetic studies are also a key area of research, aiming to understand the absorption, distribution, metabolism, and excretion of fenproporex and the subsequent formation of amphetamine. researchgate.netnih.gov For instance, studies in oral fluid have detailed the time course of detection, with fenproporex concentrations peaking between 1 and 1.5 hours after administration, while amphetamine concentrations peak later, between 1.5 and 4 hours. researchgate.netnih.gov

Furthermore, investigations into the pharmacological effects of fenproporex on the central nervous system continue. Research has explored its impact on brain energy metabolism and the activity of enzymes like acetylcholinesterase, which may be indirectly involved in the modulation of dopamine (B1211576) release. scielo.brdrugbank.com Despite being unapproved for clinical use in many countries, including the United States, fenproporex is still encountered, sometimes as an unlabeled component in diet pills, necessitating ongoing scientific scrutiny to understand its full pharmacological profile and potential effects. wikipedia.orgnih.govnih.gov

Table 2: Research Findings on Fenproporex Metabolism

Finding Description References
Metabolite The major and most significant metabolite is amphetamine. wikipedia.orgnih.govdrugbank.com
Conversion Rate Approximately 30% to 80% of fenproporex is converted to amphetamine in the body. wikipedia.orgnih.govdrugbank.comresearchgate.net
Detection Window Amphetamine is detectable in urine for up to 119-170 hours after fenproporex administration. nih.govnih.gov
Parent Drug Detection Fenproporex is typically detectable for a shorter duration than amphetamine, but can be found in urine samples that contain ≥ 500 ng/mL of amphetamine. nih.govnih.govoup.com

| Enantiomers | The metabolically produced amphetamine consists of both d- and l-enantiomers. | nih.govnih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2 B12728258 Fenproporex, (+)- CAS No. 37577-21-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37577-21-2

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

3-[[(2S)-1-phenylpropan-2-yl]amino]propanenitrile

InChI

InChI=1S/C12H16N2/c1-11(14-9-5-8-13)10-12-6-3-2-4-7-12/h2-4,6-7,11,14H,5,9-10H2,1H3/t11-/m0/s1

InChI Key

IQUFSXIQAFPIMR-NSHDSACASA-N

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1)NCCC#N

Canonical SMILES

CC(CC1=CC=CC=C1)NCCC#N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of + Fenproporex

Established Synthetic Pathways for (+)-Fenproporex

Fenproporex, chemically known as 3-(1-phenylpropan-2-ylamino)propanenitrile, is a synthetic compound belonging to the phenethylamine (B48288) and amphetamine classes. wikipedia.org Developed in the 1960s, its synthesis is a subject of interest in organic and medicinal chemistry. redalyc.orgscielo.br

A common and established method for synthesizing fenproporex involves the reaction of 1-phenylpropan-2-amine with another chemical agent to introduce the cyanoethyl group. smolecule.com This process requires careful management of reaction conditions to achieve high yields and ensure the purity of the final product. smolecule.com A patent filed in 1969 describes a synthesis pathway, highlighting the long-standing methods for its production. drugbank.com

The synthesis typically results in a racemic mixture, containing both (+) and (-) enantiomers. The separation and characterization of these stereoisomers are crucial for understanding their distinct properties.

Stereoselective Synthesis Approaches for (+)-Fenproporex

While classical synthesis routes produce a racemic mixture of fenproporex, stereoselective synthesis aims to produce a specific enantiomer, in this case, (+)-Fenproporex. The stereochemistry of fenproporex and its metabolites is a significant area of study, as different enantiomers can exhibit different biological activities and metabolic fates. nih.gov

In the body, fenproporex is metabolized to amphetamine, and this conversion is stereoselective. nih.gov The N-dealkylation of fenproporex yields both R(-)-amphetamine and S(+)-amphetamine. smolecule.comnih.gov Studies using human liver microsomes have identified several cytochrome P450 enzymes, including CYP1A2, CYP2B6, CYP2D6, and CYP3A4, as being involved in this metabolic reaction, with a slight preference for the S(+)-enantiomer. smolecule.comnih.gov

The development of stereoselective synthesis methods for (+)-Fenproporex is important for research into its specific pharmacological and toxicological profiles, as well as for the production of analytical standards.

Derivatization Strategies for (+)-Fenproporex Analogues

For analytical purposes, particularly in forensic and toxicological screening, derivatization of fenproporex is a common practice. This chemical modification is often necessary to improve the compound's volatility and thermal stability for analysis by gas chromatography-mass spectrometry (GC-MS).

Several derivatizing agents have been employed in the analysis of fenproporex and its metabolites. One study utilized N-methyl-bis-trifluoroacetamide (MBTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for the derivatization of fenproporex and amphetamine extracted from bone marrow. rsc.org Another method involved the use of trifluoroacetic acid anhydride (B1165640) (TFAA) for the derivatization of these compounds in urine samples prior to GC-MS analysis. scielo.brresearchgate.net

Propylchloroformate has also been used for in-matrix derivatization in the analysis of amphetamine-type stimulants, including fenproporex, in oral fluid and plasma. nih.govmendeley.com These derivatization strategies are crucial for the development of sensitive and reliable analytical methods for detecting and quantifying fenproporex in various biological matrices. scielo.br

Isotopic Labeling Techniques for Research Applications

Isotopically labeled compounds are invaluable tools in analytical chemistry, particularly for use as internal standards in quantitative analysis by mass spectrometry. The use of stable isotope-labeled internal standards can correct for variations in sample preparation and instrument response, leading to more accurate and precise measurements.

For fenproporex, deuterium-labeled analogues are available as certified reference materials. For example, Fenproporex-D5 hydrochloride is used in forensic and toxicology applications. sigmaaldrich.com This labeled compound, with five deuterium (B1214612) atoms on the phenyl ring, serves as an ideal internal standard for the quantification of fenproporex in various biological samples using LC/MS or GC/MS methods. sigmaaldrich.com

The availability of such isotopically labeled standards is essential for the validation of analytical methods and for conducting pharmacokinetic studies of fenproporex. nih.govoup.com

Preclinical Metabolic Fate and Biotransformation Pathways of + Fenproporex

In Vivo Metabolic Conversion of (+)-Fenproporex to Amphetamine and Other Metabolites

The conversion of (+)-Fenproporex to amphetamine is a well-documented metabolic process. redalyc.org Studies in both animals and humans have consistently shown that the administration of fenproporex leads to the detection of amphetamine in biological samples. redalyc.orgscielo.br In fact, research indicates that fenproporex is extensively metabolized to amphetamine. redalyc.org Besides amphetamine and the unchanged parent drug, at least fourteen other metabolites have been identified in urine. drugbank.comnih.gov

Two main, partially overlapping metabolic pathways for (+)-Fenproporex have been proposed. drugbank.comnih.gov

Major Pathway: This pathway involves the degradation of the fenproporex molecule through two main processes:

Ring Degradation: This occurs via one- and two-fold aromatic hydroxylation, which is then followed by methylation. drugbank.comnih.govrcaap.pt

Side Chain Degradation: The primary reaction here is N-dealkylation, which cleaves the side chain to form amphetamine. drugbank.comnih.govrcaap.pt

Minor Pathway: This secondary route involves the beta-hydroxylation of the amphetamine metabolite, leading to the formation of norephedrine (B3415761). drugbank.compharmacompass.comnih.govrcaap.pt

Metabolic Pathways of (+)-Fenproporex
PathwayDescriptionKey ReactionsResulting Metabolites
Major PathwayPrimary route of metabolism involving degradation of the fenproporex molecule.Aromatic hydroxylation, Methylation, N-dealkylationAmphetamine
Minor PathwaySecondary route of metabolism involving the further transformation of a primary metabolite.Beta-hydroxylationNorephedrine

The biotransformation of (+)-Fenproporex is mediated by several cytochrome P450 (CYP) enzymes.

N -dealkylation: This crucial step in the formation of amphetamine is catalyzed by multiple CYP isoforms, including CYP1A2, CYP2B6, CYP2D6, and CYP3A4. smolecule.comtiaft.orgnih.gov There appears to be a slight preference for the S(+)-enantiomer in this process. smolecule.comnih.gov While CYP2D6 is involved, studies suggest it may not be the critical enzyme for N-dealkylation itself, but rather for subsequent metabolic steps like ring hydroxylation. nih.gov

Aromatic Hydroxylation: This process, which adds a hydroxyl group to the aromatic ring of the molecule, is also catalyzed by a range of CYP enzymes. nih.govrcaap.ptmdpi.com Specifically, CYP1A2, CYP2C19, CYP3A4, and CYP2D6 have been identified as being involved in the hydroxylation of fenproporex. tiaft.org The potential involvement of the polymorphic enzyme CYP2D6 in this pathway has been a subject of interest, as it could explain variations in amphetamine levels among individuals. rcaap.ptmdpi.com

Methylation: Following hydroxylation, methylation is another step in the major metabolic pathway. drugbank.comnih.gov

Beta-Hydroxylation: This reaction, which converts amphetamine to norephedrine, represents a minor metabolic route. drugbank.comnih.govrcaap.pt

Enzyme Systems in (+)-Fenproporex Metabolism
Metabolic ReactionEnzyme System(s)Notes
N-dealkylationCYP1A2, CYP2B6, CYP2D6, CYP3A4Leads to the formation of amphetamine. smolecule.comtiaft.orgnih.gov
Aromatic HydroxylationCYP1A2, CYP2C19, CYP3A4, CYP2D6Part of the major metabolic pathway. tiaft.org
MethylationNot specified in detailFollows aromatic hydroxylation. drugbank.comnih.gov
Beta-HydroxylationNot specified in detailConverts amphetamine to norephedrine in a minor pathway. drugbank.comnih.gov

Comparative Metabolic Studies of (+)-Fenproporex Across Species

While the fundamental metabolic pathways of (+)-Fenproporex appear to be consistent, there are species-specific differences in the activity of metabolic enzymes. mdpi.combioscientifica.com

These animal models are valuable for investigating the pharmacokinetics and pharmacogenetics of drugs like fenproporex, as they allow for more detailed studies of metabolic events in specific tissues, such as the brain, which are more challenging to perform in humans. researchgate.netdiva-portal.org

Brain Pharmacokinetics and Disposition of (+)-Fenproporex and its Metabolites in Preclinical Models

Studies in rats have demonstrated that following administration of (+)-Fenproporex, both the parent compound and its metabolites, amphetamine and 4-hydroxyamphetamine (4-OH-AM), are found in the brain. cdnsciencepub.comcdnsciencepub.com

After administration of fenproporex to rats, brain concentrations of amphetamine reach a maximum at around 30 minutes, while 4-OH-AM concentrations peak at approximately 60 minutes. cdnsciencepub.com This suggests that not only does amphetamine enter the brain after being formed peripherally, but it may also be further metabolized to 4-hydroxyamphetamine within the brain itself. cdnsciencepub.com

The pharmacokinetic profile of amphetamine in the brain differs depending on whether it is administered directly or as a result of fenproporex metabolism. The maximum concentration (Cmax) of amphetamine in the rat brain after fenproporex administration is about half of that seen after an equimolar dose of amphetamine itself. cdnsciencepub.com Conversely, the Cmax of the metabolite 4-OH-AM is nearly four times higher when fenproporex is the parent drug. cdnsciencepub.com

Pharmacological Mechanisms of Action in Preclinical Models

Neurochemical Interactions of (+)-Fenproporex and its Metabolites

The central actions of (+)-fenproporex are intrinsically linked to its metabolic conversion to amphetamine. hmdb.caresearchgate.netresearchgate.net This biotransformation is a key determinant of its pharmacological profile, which is characterized by significant interactions with essential neurotransmitter systems.

(+)-Fenproporex, primarily through its conversion to amphetamine, functions as a norepinephrine-dopamine releasing agent (NDRA). nief-upr.comumich.edu The mechanism involves increasing the synaptic concentrations of dopamine (B1211576) and norepinephrine (B1679862) by both blocking their reuptake and promoting their release from presynaptic terminals. scielo.br Amphetamine-like compounds are categorized as indirect-acting dopaminergic agents that exert complex effects on the presynaptic terminals of noradrenergic and dopaminergic neurons. researchgate.net The ultimate result of these actions is an elevated concentration of dopamine and norepinephrine in the synaptic cleft. scielo.brresearchgate.net

This increased availability of dopamine is responsible for the stimulant effects associated with the compound. benchchem.com The anorectic (appetite-suppressing) effects, on the other hand, are believed to be mediated by enhanced noradrenergic neurotransmission, specifically through the activation of alpha-1 and beta-2 adrenoceptors. meduniwien.ac.at Studies in rat brain synaptosomes have shown that amphetamine interacts with the dopamine transporter (DAT), and preclinical models using PET imaging have demonstrated that amphetamine administration leads to significant dopamine release, which competes with radioligands for D2/D3 receptor occupancy. pnas.orgcambridge.org The primary metabolites identified in rat brain studies following fenproporex administration are amphetamine and 4-hydroxyamphetamine. sci-hub.se

The interaction of (+)-fenproporex with the cholinergic system has been investigated, revealing complex, duration-dependent effects on acetylcholinesterase (AChE) activity, a key enzyme in cholinergic synapses that may indirectly modulate dopamine release. researchgate.netfrontiersin.org

In preclinical studies with young rats, acute administration of (+)-fenproporex was found to increase AChE activity in a dose-dependent manner in the hippocampus and posterior cortex. researchgate.netfrontiersin.orgresearchgate.net Conversely, studies involving chronic administration in adult rats demonstrated a decrease in AChE activity in the prefrontal cortex and striatum. biorxiv.org These findings suggest that the drug's impact on cholinergic homeostasis varies significantly with the duration of exposure and the specific brain region. researchgate.netbiorxiv.org

Table 1: Effect of (+)-Fenproporex Administration on Acetylcholinesterase (AChE) Activity in Rat Brain

Administration Brain Region Effect on AChE Activity Species/Age
Acute Hippocampus Increase researchgate.netfrontiersin.orgescholarship.org Young Rats
Posterior Cortex Increase researchgate.netfrontiersin.orgescholarship.org Young Rats
Prefrontal Cortex No Alteration researchgate.netfrontiersin.org Young Rats
Striatum No Alteration researchgate.netfrontiersin.org Young Rats
Cerebellum No Alteration researchgate.netfrontiersin.org Young Rats
Chronic (14 days) Prefrontal Cortex Decrease biorxiv.org Adult Rats
Striatum Decrease biorxiv.org Adult Rats
Hippocampus No Alteration biorxiv.org Adult Rats
Hypothalamus No Alteration biorxiv.org Adult Rats

Receptor Binding and Ligand Affinity Studies

Receptor binding and ligand affinity studies are crucial for characterizing the interaction of a compound with its molecular targets. These studies determine parameters such as the dissociation constant (Kd), maximum binding capacity (Bmax), and the half-maximal inhibitory concentration (IC50). promegaconnections.comnih.gov While specific in vitro binding data for the parent compound (+)-fenproporex is limited in the available literature, its pharmacological profile is largely defined by its active metabolite, (+)-amphetamine.

In vitro radioligand binding assays are used to measure the affinity of a compound for a specific receptor or transporter. google.com These assays typically involve incubating a radiolabeled ligand with a tissue preparation (e.g., brain membranes) containing the target, and then measuring the displacement of the radioligand by the test compound. sci-hub.seaston.ac.uk

For (+)-amphetamine, the primary metabolite of fenproporex, binding assays have been performed to determine its affinity for the monoamine transporters. These studies show that amphetamine binds with high affinity to the norepinephrine transporter (NET) and the dopamine transporter (DAT), and with lower affinity to the serotonin (B10506) transporter (SERT). researchgate.net

Saturation binding experiments are performed by incubating a tissue preparation with various concentrations of a radioligand to determine the total number of binding sites (Bmax) and the equilibrium dissociation constant (Kd), which represents the radioligand concentration at which 50% of receptors are occupied. umich.eduaston.ac.uk Competition binding assays measure the concentration of a test compound that inhibits 50% of the specific binding of a radioligand (IC50). promegaconnections.com The IC50 value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, providing a measure of the unlabeled drug's affinity for the target. meduniwien.ac.at

Table 2: In Vitro Binding Affinity (Ki) of (+)-Amphetamine for Human Monoamine Transporters

Transporter Binding Affinity (Ki)
Norepinephrine Transporter (NET) 0.07 - 0.1 µM researchgate.net
Dopamine Transporter (DAT) 0.1 - 0.6 µM researchgate.net
Serotonin Transporter (SERT) 20 - 40 µM researchgate.net

Ex vivo receptor occupancy is a technique used to estimate the degree to which a drug binds to its target receptors in the brain after systemic administration. nih.govmedchemexpress.com In these studies, an animal is treated with a drug, and after a specific time, brain tissue is collected. The tissue is then incubated with a radioligand to measure the availability of receptors, which is inversely proportional to the occupancy by the administered drug. nih.govnih.gov

Specific ex vivo receptor occupancy data for (+)-fenproporex is not widely documented. However, in vivo studies in nonhuman primates and rodents using Positron Emission Tomography (PET) with the D2/D3 radioligand [11C]raclopride have extensively characterized the effects of its metabolite, amphetamine. These studies consistently show that amphetamine administration causes a dose-dependent reduction in [11C]raclopride binding in the striatum. pnas.orgbiorxiv.org This reduction is interpreted as receptor occupancy by the increased synaptic dopamine that amphetamine releases, which competes with the radioligand for binding to D2/D3 receptors. pnas.org These in vivo findings provide the mechanistic basis for how ex vivo occupancy would be assessed, linking drug administration to target engagement in the central nervous system.

Compound Reference Table

Compound Name
(+)-Fenproporex
(+)-Amphetamine
4-hydroxyamphetamine
Acetylcholine
Dopamine
Norepinephrine
Serotonin

Mitochondrial Bioenergetics and Oxidative Stress Modulation in Preclinical Brain Models

Research into the effects of fenproporex on the central nervous system has revealed significant modulation of mitochondrial function and oxidative balance in preclinical brain models. Studies suggest that the compound can influence brain energy metabolism, although the nature of this impact may vary depending on the experimental context.

Conversely, other studies that utilize fenproporex to induce an animal model of mania have reported decreased levels of Krebs cycle enzymes and electron transport chain complexes in the brains of rats. researchgate.net This discrepancy indicates that the effect of fenproporex on mitochondrial bioenergetics may be complex and dependent on the specific preclinical paradigm being employed.

In conjunction with its effects on energy metabolism, fenproporex has been shown to induce oxidative stress in the brain. nih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species and the ability of the biological system to detoxify these reactive intermediates. Research has shown that fenproporex administration increases markers of both protein and lipid damage in various brain regions of rats. researchgate.netnih.gov

Specifically, treatment with fenproporex was found to elevate the levels of protein carbonyls, a marker of protein oxidation, in the prefrontal cortex and cerebral cortex. researchgate.netnih.gov Furthermore, it significantly increased lipid peroxidation, measured via thiobarbituric acid reactive substances (TBARS), in the prefrontal cortex, hippocampus, striatum, and cerebral cortex. researchgate.netnih.gov These findings demonstrate that fenproporex can disrupt the normal redox balance, leading to oxidative damage to key cellular components in the brain. nih.gov

Table 1: Effect of Fenproporex on Brain Energy Metabolism Enzymes in Young Rats

This table summarizes the observed changes in the activity of key metabolic enzymes in the brain of young rats following fenproporex administration, as reported in preclinical studies.

Enzyme/Complex Pathway Observed Effect Source
Citrate Synthase Krebs Cycle Increased nih.gov
Malate Dehydrogenase Krebs Cycle Increased nih.gov
Succinate Dehydrogenase Krebs Cycle / Complex II Increased nih.gov
Complex I Mitochondrial Respiratory Chain Increased nih.gov
Complex II-III Mitochondrial Respiratory Chain Increased nih.gov
Complex IV Mitochondrial Respiratory Chain Increased nih.gov

Table 2: Fenproporex-Induced Oxidative Stress Markers in Rat Brain Regions

This table outlines the brain regions affected by oxidative damage, indicated by specific biochemical markers, following fenproporex administration in rats.

Oxidative Stress Marker Brain Region Observed Effect Source
Protein Carbonyls Prefrontal Cortex Increased researchgate.netnih.gov
Protein Carbonyls Cerebral Cortex Increased researchgate.netnih.gov
Lipid Peroxidation (TBARS) Prefrontal Cortex Increased researchgate.netnih.gov
Lipid Peroxidation (TBARS) Hippocampus Increased nih.gov
Lipid Peroxidation (TBARS) Striatum Increased researchgate.netnih.gov
Lipid Peroxidation (TBARS) Cerebral Cortex Increased nih.gov

DNA Damage Research in Preclinical Models

The potential for fenproporex to induce genotoxicity has been investigated in preclinical models, with findings indicating a differential effect based on the duration of administration. nih.gov Research using the alkaline comet assay, a sensitive method for detecting DNA strand breaks in individual cells, has been employed to evaluate DNA damage in peripheral blood cells of rats. nih.govresearchgate.net

Studies have shown that acute, single-dose administration of fenproporex results in a significant increase in DNA damage in both young and adult rats. nih.govresearchgate.net This was evidenced by higher levels of both the damage index and damage frequency in the comet assay, indicating the presence of DNA strand breaks shortly after exposure to the compound. nih.gov These results are consistent with findings for other amphetamine-derived drugs that have also been shown to cause DNA damage. nih.govresearchgate.net

In stark contrast, the chronic administration of fenproporex for a period of 14 days did not result in altered levels of DNA damage in either young or adult rats. nih.govresearchgate.net The parameters measured by the comet assay returned to levels comparable with those of control groups. nih.gov This suggests that while an acute dose can be genotoxic, the organism may adapt to sustained exposure. Researchers have postulated that this outcome could be due to the activation of an efficient DNA repair mechanism that counteracts the damage induced by prolonged exposure to fenproporex. nih.govresearchgate.net

Table 3: Summary of Fenproporex Effects on DNA Damage in Rats (Comet Assay)

This table summarizes the findings on DNA damage in the peripheral blood of young and adult rats following different fenproporex administration protocols.

Administration Protocol Age Group DNA Damage Finding Postulated Reason Source
Acute (Single Dose) Young & Adult Increased Genotoxic effect of the compound nih.govresearchgate.net

Analytical Chemistry Methodologies for + Fenproporex and Its Metabolites

Capillary Electrophoresis (CE) and Capillary Zone Electrophoresis (CZE) Applications

Information regarding the specific application of Capillary Electrophoresis (CE) and Capillary Zone Electrophoresis (CZE) for the analysis of (+)-Fenproporex and its metabolites is not extensively detailed in the provided search results. While these techniques are powerful for separating charged species and have been applied to the analysis of other amphetamine-type stimulants, their direct and detailed application to (+)-Fenproporex requires further specific investigation.

Sample Preparation Methods (e.g., Solid-Phase Microextraction, Solid-Phase Extraction, Liquid-Liquid Extraction)

Effective sample preparation is a critical prerequisite for accurate chromatographic analysis, aiming to isolate and concentrate the analytes of interest from the biological matrix.

Liquid-Liquid Extraction (LLE): This is a conventional and widely used technique for extracting (+)-Fenproporex and its metabolites. The process typically involves adjusting the pH of the sample to optimize the extraction of the basic analytes into an immiscible organic solvent. rsc.orgscielo.br For instance, in the analysis of bone marrow, a homogenate was adjusted for pH and then extracted with ethyl ether. rsc.org Similarly, for urine analysis, extraction at a pH of 8-9 has been employed. nih.gov

Solid-Phase Extraction (SPE): SPE provides a more controlled and often cleaner extraction compared to LLE. It involves passing the sample through a solid sorbent that retains the analytes, which are then eluted with a suitable solvent. This technique is frequently used in methods for analyzing various drugs of abuse. jfda-online.com

Solid-Phase Microextraction (SPME): SPME is a modern, solvent-free extraction technique that has been successfully applied to the analysis of (+)-Fenproporex in oral fluid. nih.gov This method involves exposing a coated fiber to the sample, where the analytes partition onto the fiber. The fiber is then transferred to the injection port of the chromatograph for thermal desorption and analysis. nih.gov

Immunological Assays for Screening and Detection

Immunological assays are valuable tools for the initial screening of large numbers of samples for the presence of amphetamine-type substances. These assays are based on the principle of antigen-antibody recognition and are typically rapid and suitable for automation.

The Abbott TDx Fluorescence Polarization Immunoassay (FPIA) for amphetamine/methamphetamine II has been shown to give positive results in urine samples for up to 58 hours after the ingestion of 20 mg of fenproporex. nih.gov It is important to note that while these immunoassays are effective for screening, they are not specific for (+)-Fenproporex itself but rather detect its major metabolite, amphetamine. nih.gov Therefore, all positive results from immunological screening must be confirmed by a more specific method, such as GC-MS or LC-MS/MS, to identify the specific substance responsible for the positive result. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
(+)-Fenproporex
Amphetamine
Methamphetamine
Norephedrine (B3415761)
Diethylpropion
Methylphenidate
Chlordiazepoxide
Fluoxetine
Mazindol

Method Validation Parameters (Linearity, Limit of Detection, Limit of Quantification, Precision, Recovery)

Method validation ensures that an analytical procedure is suitable for its intended purpose. bookpi.orgeurachem.org For (+)-Fenproporex and its metabolite amphetamine, this includes establishing the method's linearity, sensitivity, precision, and extraction efficiency across various biological matrices.

Linearity

Linearity demonstrates the proportional relationship between the concentration of an analyte and the analytical response over a specified range. scielo.brscielo.br For the analysis of Fenproporex, methods consistently show excellent linearity, with a coefficient of determination (r²) greater than 0.99 being a common acceptance criterion. scielo.brclinmedjournals.orgrsc.org

Different studies have established linearity across various concentration ranges depending on the matrix and instrumentation. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for oral fluid was linear from 2.5 to 90 ng/mL. researchgate.net In urine, a high-performance liquid chromatography with diode-array detection (HPLC-DAD) method demonstrated linearity from 150 to 1000 ng/mL. scielo.br A gas chromatography-mass spectrometry (GC-MS) method for analyzing porcine bone marrow also showed good linearity with an r² > 0.99. rsc.org In some cases, weighting factors, such as 1/x¹/², have been applied to correct the linearity for Fenproporex. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.govscholars.direct These parameters are critical for detecting low levels of substance use.

The sensitivity of analytical methods for Fenproporex varies significantly with the technique and the biological sample being tested.

An LC-MS/MS method for oral fluid reported an LOD of 0.5 ng/mL and an LOQ of 2.5 ng/mL. researchgate.net

For urine analysis, a GC-MS method achieved an LOD of 0.1 ng/mL, whereas an HPLC-DAD method had a higher LOD of 150 ng/mL. scielo.brresearchgate.net

In whole blood, a hollow-fibre liquid-phase microextraction (HF-LPME) GC-MS method established an LOD between 1 and 3 ng/mL and an LOQ between 2 and 5 ng/mL for amphetamine-type substances, including Fenproporex. nih.gov

Analysis in porcine bone marrow using GC-MS yielded an LOD of 1 ng/mg and an LOQ of 5 ng/mg for both Fenproporex and its metabolite, amphetamine. rsc.orgrsc.org

Precision

Precision measures the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV%) and is assessed at intra-day (repeatability) and inter-day (intermediate precision) levels. scielo.brnih.gov Regulatory guidelines often require RSD values to be below 15% or 20%. scielo.brnih.gov

Validated methods for Fenproporex consistently meet these criteria.

An LC-MS/MS method for oral fluid and an HPLC-DAD method for urine both reported intra- and inter-assay precision within acceptable regulatory limits. scielo.brresearchgate.net

A GC-MS method for urine demonstrated intraday precision between 6.6% and 7.9% and interday precision between 3.9% and 5.5%. researchgate.net

A study on hair analysis using UHPLC-MS/MS for 16 drugs, including Fenproporex, also found the method to be precise. nih.gov

Recovery

Recovery is a measure of the efficiency of an analytical method, specifically the effectiveness of the sample extraction procedure. It is determined by comparing the analytical response of an extracted sample to the response of a standard containing the analyte at the same concentration. nih.govrsc.org

Recovery values for Fenproporex can vary depending on the complexity of the matrix and the extraction technique used.

A GC-MS method for analyzing Fenproporex in urine reported a high average relative recovery of 96.6%. researchgate.net

Similarly, a method for bone marrow analysis achieved a recovery of over 80% for both Fenproporex and amphetamine. rsc.orgrsc.org

In urine analysis via HPLC-DAD, recovery values were found to be greater than 50%. scielo.br

For whole blood, a method reported satisfactory recovery ranging from 68% to 110%. nih.gov

While one study noted that analyte extraction from oral fluid had poor recoveries, it was still considered appropriate for the intended analysis due to the method's low limits of detection. researchgate.net

Interactive Data Tables

Table 1: Method Validation Parameters for (+)-Fenproporex This table summarizes the validation data from various analytical methods for the detection of (+)-Fenproporex. You can filter and sort the data by clicking on the column headers.

Analytical TechniqueBiological MatrixLinearity (Range)Linearity (r²)LODLOQPrecision (RSD%)Recovery (%)Citation
LC-MS/MSOral Fluid2.5-90 ng/mL>0.990.5 ng/mL2.5 ng/mLWithin limitsPoor but adequate researchgate.net
GC-MSPorcine Bone Marrow->0.991 ng/mg5 ng/mg->80 rsc.orgrsc.org
HPLC-DADUrine150-1000 ng/mL>0.99150 ng/mL-<15>50 scielo.br
GC-MSUrine1-1000 ng/mL0.99940.1 ng/mL-Intra: 6.6-7.9, Inter: 3.9-5.596.6 researchgate.net
GC-MSWhole Blood-0.990-0.9971-3 ng/mL2-5 ng/mL-68-110 nih.gov

Table 2: Method Validation Parameters for Amphetamine (Metabolite of Fenproporex) This table presents validation data for Amphetamine, the primary metabolite of Fenproporex, from methods that perform simultaneous analysis.

Analytical TechniqueBiological MatrixLinearity (r²)LODLOQRecovery (%)Citation
GC-MSPorcine Bone Marrow>0.991 ng/mg5 ng/mg>80 rsc.orgrsc.org
HPLC-DADUrine>0.99150 ng/mL->50 scielo.br
GC-MSWhole Blood0.990-0.9971-3 ng/mL2-5 ng/mL68-110 nih.gov

Enantiomeric Resolution and Stereochemical Analysis of + Fenproporex

Methods for Enantiomeric Separation

The resolution of Fenproporex enantiomers can be achieved through various analytical techniques. These methods exploit the differential interactions of the enantiomers with a chiral environment to facilitate their separation.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilizing chiral stationary phases (CSPs) are powerful methods for the enantiomeric separation of Fenproporex. text2fa.irgoogle.com These techniques rely on the differential interaction between the enantiomers and a chiral selector immobilized on the stationary phase. text2fa.ir

High-Performance Liquid Chromatography (HPLC):

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly employed for the chiral separation of a wide range of compounds, including amphetamine-like substances. researchgate.netresearchgate.net The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which differ for each enantiomer, leading to different retention times. researchgate.net The choice of mobile phase, often a mixture of an organic solvent like hexane (B92381) and an alcohol, can be optimized to enhance resolution. text2fa.ir Additives such as diethylamine (B46881) or triethylamine (B128534) can also improve the separation. text2fa.ir

Gas Chromatography (GC):

For GC analysis, derivatization of the enantiomers is often a necessary step. text2fa.ir Chiral derivatizing agents can be used to form diastereomers, which can then be separated on a standard achiral GC column. Alternatively, the underivatized enantiomers can be separated directly on a chiral GC column. text2fa.ir

Table 1: Examples of Chiral Stationary Phases for Amphetamine-like Compounds

Chromatographic TechniqueChiral Stationary Phase TypeExamples of Selectors
HPLC Polysaccharide-basedCellulose tris(3,5-dimethylphenylcarbamate), Amylose tris(3,5-dimethylphenylcarbamate) researchgate.netresearchgate.net
GC Cyclodextrin (B1172386) derivativesDerivatized β-cyclodextrin

This table provides examples of CSPs that have been successfully used for the enantioseparation of related amphetamine compounds and are applicable to Fenproporex.

Diastereomeric crystallization is a classical method for resolving enantiomers. wikipedia.org This technique involves reacting the racemic mixture of Fenproporex with a single, pure enantiomer of another chiral compound, known as a resolving agent. google.comwikipedia.org This reaction forms a pair of diastereomers. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. wikipedia.orggoogle.com Once separated, the resolving agent is cleaved from each diastereomer to yield the pure enantiomers of Fenproporex. google.com

The process can be summarized in the following steps:

Salt Formation: The racemic Fenproporex is reacted with an enantiomerically pure acid or base to form diastereomeric salts. google.comgoogle.com

Fractional Crystallization: The diastereomeric salts are separated based on their differential solubility in a suitable solvent. google.com

Cleavage: The pure enantiomers of Fenproporex are recovered by breaking the salt bond. google.com

Capillary Electrokinetic Chromatography (CEKC), a mode of Capillary Electrophoresis (CE), is another effective technique for enantioseparation. researchgate.net In this method, a chiral selector is added to the background electrolyte. researchgate.netscience.gov The separation is based on the differential binding affinity of the Fenproporex enantiomers with the chiral selector, which leads to different electrophoretic mobilities. science.gov

Cyclodextrins are commonly used as chiral selectors in CE due to their ability to form inclusion complexes with the enantiomers. nih.gov The choice of cyclodextrin and its concentration, as well as the pH and composition of the buffer, are critical parameters that need to be optimized for successful separation. mdpi.com CE offers advantages such as high separation efficiency, short analysis time, and low consumption of samples and reagents. researchgate.net

Determination of Enantiomeric Purity and Elution Order

Once the enantiomers are separated, it is essential to determine the enantiomeric purity of each fraction and to identify the elution order (i.e., which enantiomer elutes first). The enantiomeric purity is often expressed as enantiomeric excess (e.e.). oup.com

The elution order can be determined by analyzing a sample containing a known pure enantiomer under the same chromatographic conditions. researchgate.net The peak corresponding to the known enantiomer confirms its retention time and thus the elution order. The enantiomeric ratio can be calculated from the peak areas of the two enantiomers in the chromatogram. oup.com Temperature and mobile phase composition can sometimes influence the elution order on certain chiral stationary phases. mdpi.comnih.gov

Table 2: Methods for Determining Elution Order

MethodDescription
Standard Injection Injection of a pure enantiomer standard to identify its corresponding peak. researchgate.net
Spectroscopic Methods Techniques like circular dichroism can be coupled with the separation method to identify the enantiomers based on their specific optical rotation.

Stereospecificity in Metabolic and Pharmacological Studies

The two enantiomers of a chiral drug often exhibit different pharmacological activities and metabolic pathways due to their stereospecific interactions with biological macromolecules like enzymes and receptors. nih.gov

Studies have shown that the metabolism of Fenproporex is stereoselective. bath.ac.ukuva.nl Fenproporex is metabolized in the body to amphetamine. nih.govnih.govredalyc.org Research indicates that the N-dealkylation of Fenproporex to amphetamine is catalyzed by several cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2B6, CYP3A4, and the polymorphic CYP2D6. researchgate.net There appears to be a slight preference for the metabolism of the S(+)-enantiomer. researchgate.net In vitro studies using human liver microsomes and in vivo studies in rats have been conducted to investigate these stereoselective metabolic pathways. researchgate.net The inhibition of CYP2D6 can significantly affect the plasma levels of the resulting amphetamine enantiomers. researchgate.netncats.io The analysis of the enantiomeric composition of the amphetamine metabolite in urine can help distinguish the use of Fenproporex from the direct use of illicit amphetamine. nih.govoup.com

Understanding the stereospecificity of Fenproporex is critical, as one enantiomer may be responsible for the therapeutic effects, while the other may contribute to adverse effects or be inactive. oup.com

Structure Activity Relationship Sar Studies of Fenproporex Analogues

Systematic Modification of the (+)-Fenproporex Core Structure

Fenproporex, with the chemical name 3-[(1-methyl-2-phenylethyl)amino]propiononitrile, possesses a core phenethylamine (B48288) skeleton, a foundational structure for many psychoactive compounds. wikipedia.orgrcaap.pt Systematic modifications to this core structure are centered on three primary regions: the phenyl ring, the propylene (B89431) side chain, and the N-substituent (cyanoethyl group).

Phenyl Ring Substitution: Modifications to the aromatic phenyl ring, such as the introduction of substituents at various positions (ortho, meta, para), can significantly alter a compound's interaction with biological targets. This is a common strategy in the development of phenethylamine derivatives to modulate potency and selectivity. unodc.org

Alkyl Chain Modification: Alterations to the propylene (C3) chain, such as changing its length, introducing branching, or altering the position of the methyl group (α-methyl), can impact metabolic stability and the compound's affinity for transporters and receptors. The α-methyl group in amphetamine-like compounds is known to protect against metabolism by monoamine oxidase.

N-Substituent Variation: The N-cyanoethyl group of fenproporex is a key feature distinguishing it from amphetamine. A primary focus of systematic modification is the replacement of this group with other functionalities. This is particularly important as the N-cyanoethyl group undergoes metabolic cleavage in vivo to yield amphetamine. researchgate.netredalyc.org Replacing this group can alter the metabolic profile, potentially reducing the formation of amphetamine and thereby modifying the pharmacological effects. For instance, replacing it with groups like chloropropyl yields Mefenorex. rcaap.pt

Investigation of Substituent Effects on Biological Activity (Preclinical)

Preclinical studies, primarily in animal models, are essential for investigating how structural modifications to the fenproporex molecule affect its biological activity. These studies have demonstrated that fenproporex exerts a stimulant effect on the central nervous system, largely attributed to its metabolic conversion to amphetamine. nih.gov

Research comparing fenproporex to methamphetamine in rats has shown that both drugs produce similar anorectic effects and increase motor activity, indicating an action on dopaminergic systems. nih.gov A key finding from preclinical investigations is the significant role of the N-cyanoethyl substituent. Its metabolic lability leads to the formation of amphetamine, which is responsible for many of the observed central nervous system effects. redalyc.orgresearchgate.net

Studies on related phenethylamine derivatives show how different substituents modulate activity. For example, diethylpropion, which has an N,N-diethyl group instead of the N-cyanoethylpropyl group, also functions as an appetite suppressant but with a different pharmacological profile. bionity.com The table below summarizes preclinical findings comparing the effects of fenproporex with a related amphetamine.

Compound Treatment Effect on Food Intake (Male Rats) Effect on Motor Activity (Male Rats, Chronic)
Fenproporex 10 mg/kg, ip ▼ Decreased ▲ Increased
Methamphetamine 2.5 mg/kg, ip ▼ Decreased ▲ Increased

Data sourced from a comparative study in Wistar rats. nih.gov

These studies suggest that while fenproporex is effective as an anorectic, its activity is intrinsically linked to its metabolic conversion and resulting stimulant properties, highlighting the effect of its N-substituent. nih.gov

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational chemistry and molecular modeling are powerful tools for elucidating SAR at a molecular level. researchgate.net These techniques allow researchers to predict how different structural analogues of a compound will interact with their biological targets, thereby guiding the synthesis of more potent and selective molecules.

For fenproporex and its analogues, molecular modeling methods can be applied to study their interactions with monoamine transporters, such as the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET), which are key targets for amphetamine-like stimulants.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme. researchgate.net Docking studies can model how fenproporex analogues fit into the binding sites of DAT and NET, helping to explain differences in potency and selectivity based on substituent changes.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies develop mathematical models that correlate the chemical structures of a series of compounds with their biological activity. uran.ua For fenproporex analogues, a QSAR model could relate physicochemical properties (e.g., lipophilicity, electronic parameters of substituents) to their anorectic potency or stimulant effects. This allows for the prediction of activity for newly designed, unsynthesized analogues.

While specific, published computational studies focusing exclusively on fenproporex are not widely available, the principles have been extensively applied to related compounds, demonstrating the utility of these methods in drug discovery and optimization. researchgate.netscirp.org

Development of Novel Structural Analogues with Modified Pharmacological Profiles

The insights gained from SAR studies have guided the development of novel structural analogues of fenproporex with the goal of modifying its pharmacological profile. The primary objective is often to retain the desired anorectic effects while minimizing the undesirable stimulant properties that arise from its metabolism to amphetamine. rcaap.ptresearchgate.net

Chemical modifications to the amphetamine structure have resulted in a range of compounds with varied pharmacological actions. scielo.br The development of these analogues is a direct result of SAR exploration.

Mefenorex: This compound is an analogue where the N-cyanoethyl group of fenproporex is replaced by an N-chloropropyl group. This modification alters the metabolic pathway, and it is reported to have fewer effects on the cardiovascular system compared to amphetamine. rcaap.pt

Diethylpropion: This analogue features an N,N-diethyl group and a ketone on the beta-carbon of the side chain. It is a sympathomimetic amine that acts as an appetite suppressant. bionity.com Its structural difference leads to a distinct profile of action and metabolism.

The table below presents a selection of phenethylamine derivatives, illustrating how structural modifications lead to different anorectic agents.

Compound Name Core Structure Key Structural Modification from Fenproporex
Fenproporex Phenethylamine N-(cyanoethyl) group on the amine
Amphetamine Phenethylamine Unsubstituted amine (primary amine)
Mefenorex Phenethylamine N-(3-chloropropyl) group on the amine
Diethylpropion Phenethylamine N,N-diethyl group; Carbonyl at β-position
Phentermine Phenethylamine Gem-dimethyl group at α-position; primary amine

These examples underscore how systematic structural changes, informed by SAR principles, can lead to the creation of new chemical entities with potentially improved pharmacological characteristics compared to the parent compound. rcaap.ptscielo.br

Forensic Science and Doping Control Research Implications

Analytical Challenges in Detection of (+)-Fenproporex and Metabolites in Biological Matrices

The detection of (+)-fenproporex and its metabolites in biological samples presents several analytical challenges for forensic and doping control laboratories. A primary issue is the rapid in vivo conversion of fenproporex to amphetamine. nih.gov This metabolic process means that while amphetamine is readily detected in urine, the parent compound, fenproporex, may be present at very low concentrations or not at all, particularly 30-60 hours after ingestion. nih.gov This can lead to misinterpretation of results, where a positive finding for amphetamine might not be correctly attributed to the use of fenproporex. nih.gov

The complexity of biological matrices such as urine, blood, and oral fluid introduces significant hurdles. researchgate.netmdpi.comnih.gov These samples contain numerous endogenous components like salts, proteins, and lipids that can interfere with the analysis, a phenomenon known as the matrix effect. nih.govfrontiersin.org This interference can suppress or enhance the analytical signal, leading to inaccurate quantification or false-negative results. frontiersin.org For example, in the analysis of urine for doping control, hydrophilic interaction chromatography (HILIC) showed matrix effects for 79% of evaluated drugs, while reversed-phase liquid chromatography (RPLC) affected 36%. frontiersin.org Specifically for fenproporex, the matrix effects were significantly different between the two methods, being 98% by RPLC and only 6% by HILIC, highlighting the importance of chromatographic technique selection. frontiersin.org

Furthermore, the development of reliable analytical methods requires the availability of certified reference materials for both the parent drug and its metabolites. nih.govbrjac.com.br For novel psychoactive substances (NPS), which fenproporex can be considered in some contexts, these reference materials may not be readily available, hindering the validation of detection methods. nih.govbrjac.com.br The extraction of these compounds from the biological matrix is another critical step. Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used, but their efficiency can be variable. mdpi.comscielo.br While a study on the determination of fenproporex in oral fluid reported poor recoveries with LLE, the method was still considered suitable due to achieving low limits of detection. researchgate.net

Finally, the structural similarity of fenproporex to other amphetamine-type stimulants necessitates highly selective analytical techniques to avoid cross-reactivity and ensure accurate identification. researchgate.netingentaconnect.com Standard immunoassays, often used for initial screening, may not be specific enough and can lead to false positives, requiring confirmation by more sophisticated methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.netx-mol.net

Advancements in High-Resolution Mass Spectrometry for Forensic Analysis

High-resolution mass spectrometry (HRMS) has become an indispensable tool in forensic toxicology and doping control, offering significant advantages for the analysis of novel psychoactive substances (NPS) like (+)-fenproporex. nih.govsciex.jputs.edu.au Unlike traditional mass spectrometry, which measures nominal mass, HRMS provides highly accurate mass measurements, enabling the determination of an analyte's elemental composition. sciex.jputs.edu.au This capability is crucial for differentiating between compounds that have the same nominal mass but different chemical formulas, a common challenge with the vast number of NPS derivatives. uts.edu.au

One of the key advantages of HRMS is its utility in non-targeted screening. nih.gov By operating in data-independent acquisition (DIA) modes, HRMS instruments collect comprehensive data on all ions within a sample. nih.govresearchgate.net This allows for retrospective data analysis, meaning that samples can be re-interrogated for newly identified NPS or their metabolites without the need for re-analysis. sciex.jpnih.govresearchgate.net This is particularly valuable in the ever-evolving landscape of designer drugs. academicstrive.com

The sensitivity and specificity of HRMS are also superior to older techniques. sciex.jpmagnascientiapub.com Modern HRMS systems can achieve low limits of detection, often in the sub-nanogram per milliliter range, which is essential for detecting trace amounts of drugs and their metabolites in complex biological matrices. researchgate.netsciex.jp This enhanced sensitivity helps to overcome challenges like sample dilution. frontiersin.org Techniques such as liquid chromatography coupled with HRMS (LC-HRMS) are now widely used for comprehensive screening of illicit drugs and NPS. brjac.com.br

Furthermore, the detailed fragmentation data generated by HRMS/MS experiments aids in the structural elucidation of unknown compounds. sciex.jp By accurately measuring the mass of fragment ions, toxicologists can piece together the chemical structure of a novel substance even without a certified reference standard, although confirmation still requires a reference material for legal certainty. sciex.jputs.edu.au The development of sophisticated software and the application of machine learning and molecular networking are further enhancing the data analysis and interpretation capabilities of HRMS in toxicological analyses. nih.govmdpi.com Despite its advantages, the high cost of instrumentation and the need for highly skilled operators remain limitations to its widespread adoption. uts.edu.au

Ethical and Methodological Considerations in Forensic Science Research for Novel Psychoactive Substances

The proliferation of novel psychoactive substances (NPS) presents significant ethical and methodological challenges for the forensic science community. ijirt.org A primary ethical concern revolves around the use of human subjects in research to study the metabolism and effects of these substances. Due to safety and ethical constraints, in vivo studies are complex and heavily regulated. brjac.com.br As an alternative, researchers often rely on in vitro models using liver enzymes to characterize potential metabolites, which avoids the ethical issues of human administration. brjac.com.br

Confidentiality and consent are paramount in forensic toxicology. ijirt.org When analyzing samples, toxicologists must handle sensitive information with the utmost care, ensuring that results are only used for their intended legal or medical purpose. biochimicaclinica.it There is a need for clear guidelines to navigate potential ethical dilemmas, such as conflicts of interest and the pressure to produce results that may favor one side in a legal case. biochimicaclinica.it Forensic toxicologists are expected to remain independent, impartial, and objective in their work, providing truthful testimony based on scientifically sound principles. biochimicaclinica.it

Methodologically, the rapid emergence of NPS means that forensic laboratories must constantly update their analytical methods and reference libraries. academicstrive.comijirt.org The lack of certified reference materials (CRMs) for many new substances is a major hurdle, as these are essential for the definitive identification and validation of analytical methods. nih.govuts.edu.au This can lead to situations where a substance is putatively identified using techniques like HRMS, but the finding lacks evidential weight without confirmation against a CRM. uts.edu.au

The interpretation of results is another critical area. The dynamic nature of NPS, including their potency and metabolism, complicates the assessment of their physiological and psychological effects. researchgate.netcfsre.org Forensic toxicologists play a crucial role in providing reliable data to inform public health initiatives and legislative responses to the challenges posed by NPS. ijirt.org This necessitates ongoing research, continuous professional development, and collaboration between forensic scientists, analytical chemists, pharmacologists, and regulatory agencies to stay ahead of the curve. academicstrive.commagnascientiapub.com Establishing international networks for information sharing is vital for addressing the global nature of the NPS problem. magnascientiapub.com

Q & A

Q. What are the primary metabolic pathways of (+)-fenproporex, and how do they influence its pharmacological activity?

(+)-Fenproporex is metabolized to amphetamine, a process critical to its pharmacological effects, including appetite suppression. Analytical challenges arise due to compound degradation during stability testing, which complicates reliable quantification. Researchers should employ gas chromatography with flame ionization detection (GC-FID) and validate methods for metabolite identification, ensuring stability controls during sample preparation .

Q. What validated analytical methods are available for quantifying (+)-fenproporex in biological matrices?

GC-FID has been validated for simultaneous detection of (+)-fenproporex, amphetamine, and methamphetamine, with linearity (r² ≥ 0.99) confirmed for the latter two. However, fenproporex standards are prone to degradation, necessitating rigorous stability testing (e.g., temperature-controlled storage) and inclusion of internal standards to correct for matrix effects .

Q. What evidence exists for (+)-fenproporex's effects on neurotransmitter systems beyond dopamine?

Acute administration in rats inhibits Na⁺, K⁺-ATPase activity in the brain, suggesting indirect modulation of monoaminergic systems. This effect may involve dopamine-mediated pathways, but further studies are needed to clarify interactions with serotonin or norepinephrine systems using receptor-binding assays and neurochemical profiling .

Q. What are the key chemical stability challenges affecting (+)-fenproporex quantification in analytical studies?

Degradation of fenproporex standards during linearity testing invalidates calibration curves. Researchers must use freshly prepared standards, verify purity via mass spectrometry, and employ stabilizers (e.g., antioxidants) in extraction buffers to mitigate decomposition .

Q. What preclinical models best elucidate (+)-fenproporex's dose-response relationships for neurochemical effects?

Acute rat models with brain homogenate assays (e.g., Na⁺, K⁺-ATPase activity) are effective for dose-response studies. Chronic administration models (≥14 days) are recommended to assess cumulative CNS effects and tolerance development .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro receptor binding data and in vivo neurochemical effects of (+)-fenproporex?

Discrepancies may arise from metabolite interference (e.g., amphetamine) or tissue-specific enzyme activity. Strategies include comparative receptor profiling (in vitro vs. in vivo), microdialysis for real-time neurotransmitter monitoring, and knockout models to isolate target pathways .

Q. What methodological considerations are critical when designing longitudinal studies to assess (+)-fenproporex's CNS effects?

Key factors include:

  • Dosing Regimens: Chronic administration (≥4 weeks) to evaluate neuroadaptation.
  • Control Groups: Pair-fed controls to distinguish pharmacological effects from reduced caloric intake.
  • Ethical Compliance: Adherence to institutional animal care protocols and 3Rs principles (Replacement, Reduction, Refinement) .

Q. How should researchers evaluate conflicting clinical data on (+)-fenproporex's efficacy in obesity management?

Conduct systematic reviews using PRISMA guidelines to assess trial quality. Prioritize placebo-controlled studies with validated endpoints (e.g., body composition analysis via DEXA). Address heterogeneity by stratifying data based on dosage, duration, and patient demographics .

Q. What strategies optimize simultaneous detection of (+)-fenproporex and its metabolites in multi-analyte panels?

Use polar capillary columns (e.g., DB-5MS) for GC separation and derivatization (e.g., heptafluorobutyric anhydride) to enhance volatility. Validate cross-reactivity thresholds and recovery rates for co-eluting analytes like amfepramone and MDMA .

Q. How can researchers address ethical challenges in human studies investigating (+)-fenproporex's abuse potential?

Implement double-blind, placebo-controlled designs with abuse liability assessments (e.g., self-administration paradigms). Obtain IRB approval for informed consent protocols emphasizing risks of amphetamine-like effects and dependency. Include pharmacovigilance monitoring for adverse events .

Methodological Guidelines

  • Analytical Validation: Follow ICH Q2(R1) guidelines for method validation, including specificity, linearity, and precision testing .
  • Clinical Trial Design: Use PICOT (Population, Intervention, Comparison, Outcome, Timeframe) framework to structure research questions and minimize bias .
  • Data Interpretation: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study relevance and rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.